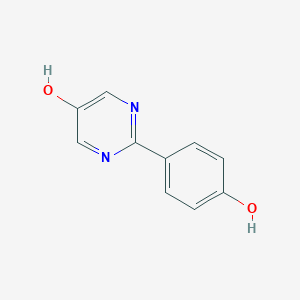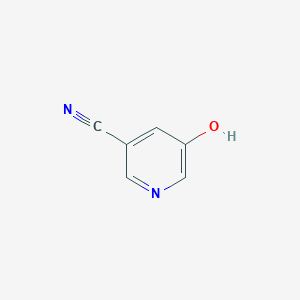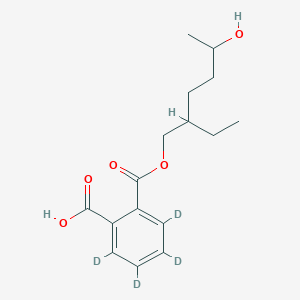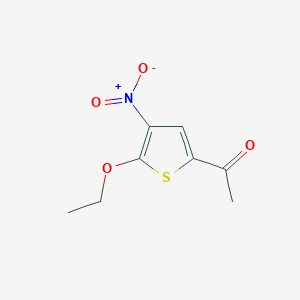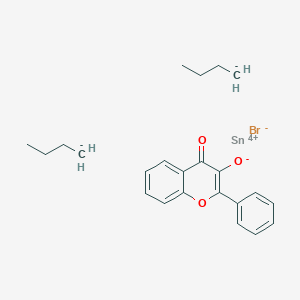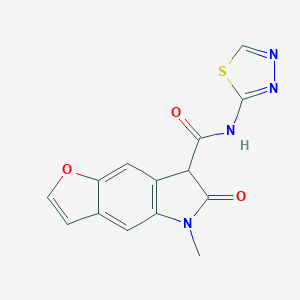
BML-288
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la phosphodiestérase 2 (PDE2)
BML-288 est un inhibiteur puissant et sélectif de la phosphodiestérase PDE2 . La valeur de CI50, qui est une mesure de l'efficacité d'une substance à inhiber une fonction biologique ou biochimique spécifique, est de 40 nM . Cela signifie que this compound est très efficace pour inhiber la PDE2.
Sélectivité par rapport aux autres enzymes
This compound ne présente aucun effet sur un panel de plus de 80 récepteurs, canaux ioniques et enzymes . Cela indique que this compound est très sélectif pour la PDE2 et n'interfère pas avec le fonctionnement d'autres enzymes, récepteurs ou canaux ioniques.
Comparaison avec d'autres inhibiteurs de la PDE2
This compound est plus puissant et plus sélectif que l'EHNA (TBI2438), un autre inhibiteur de la PDE2 couramment utilisé . Cela suggère que this compound pourrait être un meilleur choix pour les applications de recherche qui nécessitent une inhibition de la PDE2.
Perméabilité cellulaire
This compound est perméable aux cellules . Cette propriété est cruciale pour les études in vivo car elle permet au composé de traverser les membranes cellulaires et d'exercer ses effets à l'intérieur des cellules.
Non-inhibition de la 5-lipoxygenase (5-LO) et de la cyclooxygénase (COX-1)
This compound ne présente aucune inhibition de la 5-lipoxygenase (5-LO) ou de la cyclooxygénase (COX-1) . Cela signifie que this compound n'interfère pas avec le fonctionnement de ces enzymes, qui jouent un rôle essentiel dans les voies de l'inflammation et de la douleur.
Solubilité et stockage
This compound est soluble dans le DMSO (jusqu'à 25 mg/ml) . Il peut être stocké à -20 °C pendant une durée maximale de 2 ans <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Mécanisme D'action
BML-288, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase PDE2 .
Target of Action
The primary target of this compound is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down the cyclic nucleotides cAMP and cGMP, which play crucial roles in many biological processes including the regulation of glucose and lipid metabolism, cell proliferation, and cell death.
Mode of Action
This compound interacts with PDE2 and inhibits its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these cyclic nucleotides can then amplify the response of the cell to hormonal stimulation.
Biochemical Pathways
The inhibition of PDE2 by this compound affects the cAMP and cGMP signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE2, this compound can potentially modulate these processes.
Result of Action
The inhibition of PDE2 by this compound leads to an increase in the levels of cAMP and cGMP in the cell . This can amplify the cell’s response to hormonal stimulation, potentially affecting processes such as inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
Analyse Biochimique
Biochemical Properties
BML-288 interacts with the enzyme phosphodiesterase Type II (PDE2), inhibiting its activity . This interaction is selective, with this compound demonstrating no inhibition of other enzymes such as 5-lipoxygenase (5-LO) or cyclooxygenase (COX-1) .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of PDE2. This enzyme plays a crucial role in cellular signaling pathways, and its inhibition can have significant effects on cellular function
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PDE2 and inhibiting its activity This prevents the enzyme from carrying out its normal function, leading to changes in cellular signaling pathways
Metabolic Pathways
It is known to interact with PDE2, but the effects of this interaction on metabolic flux or metabolite levels are not clear .
Propriétés
IUPAC Name |
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLSKSSPKAKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465947 |
Source


|
| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851681-89-5 |
Source


|
| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
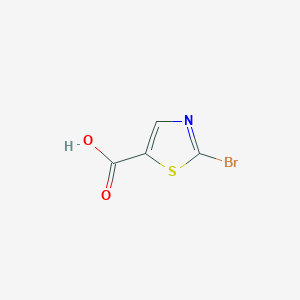
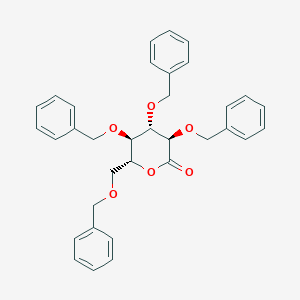
![Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
